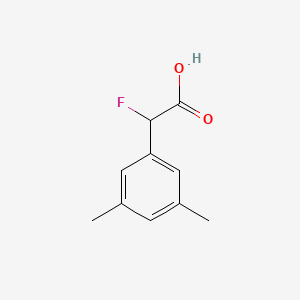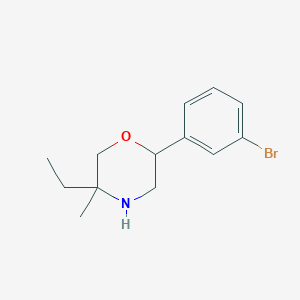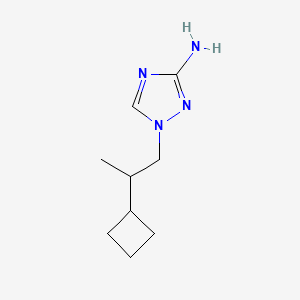
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is an organic compound that features a cyclobutyl group attached to a propyl chain, which is further connected to a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Cyclobutylpropyl Intermediate: This can be achieved through a [2+2] cycloaddition reaction, where an alkene and a carbene precursor form the cyclobutane ring.
Attachment of the Triazole Ring: The cyclobutylpropyl intermediate is then reacted with a triazole precursor under suitable conditions, such as the use of a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The cyclobutyl group may contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Cyclopropylpropyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-(2-Cyclohexylpropyl)-1H-1,2,4-triazol-3-amine: Contains a cyclohexyl group, leading to different steric and electronic properties.
Uniqueness
1-(2-Cyclobutylpropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic characteristics. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H16N4 |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-(2-cyclobutylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-7(8-3-2-4-8)5-13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
InChI-Schlüssel |
UHJFYOVOLSDDBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=NC(=N1)N)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


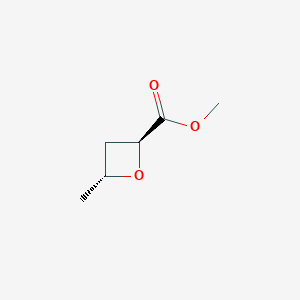



![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)



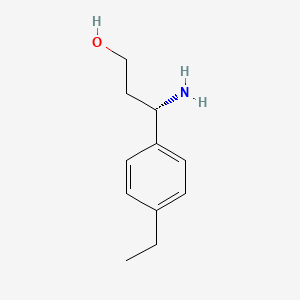
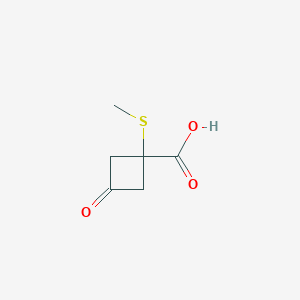

![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)
